2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and various antimicrobial agents.
Chlorophenyl Compounds: Compounds with a chlorophenyl group, such as chloramphenicol (an antibiotic).
Trifluoromethylphenyl Compounds: Compounds with a trifluoromethylphenyl group, such as fluoxetine (an antidepressant).
Uniqueness
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H14ClF3N4O2S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H14ClF3N4O2S/c20-12-2-1-3-14(8-12)25-17(29)27-18-26-15(10-30-18)9-16(28)24-13-6-4-11(5-7-13)19(21,22)23/h1-8,10H,9H2,(H,24,28)(H2,25,26,27,29) |
InChI Key |
HETUXAPVMXKSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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